

"2-(Aminomethyl)-4-bromophenol IUPAC name"

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Compound of Interest

Compound Name: **2-(Aminomethyl)-4-bromophenol**

Cat. No.: **B1330120**

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An In-Depth Technical Guide to **2-(Aminomethyl)-4-bromophenol**

Abstract

2-(Aminomethyl)-4-bromophenol is a substituted phenol derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a reactive aminomethyl group and a bromine atom on a phenol scaffold, presents a versatile platform for the synthesis of novel compounds. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological activities based on structurally related bromophenol compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

IUPAC Nomenclature and Chemical Structure

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is **2-(aminomethyl)-4-bromophenol**^[1]. The nomenclature is derived from the parent molecule, phenol. According to IUPAC rules, the carbon atom bonded to the hydroxyl (-OH) group is assigned the first position (C1) on the benzene ring^{[2][3][4]}. The substituents are then numbered to give them the lowest possible locants and are listed in alphabetical order^{[2][4][5]}. In this case, the "aminomethyl" group is at position C2, and the "bromo" group is at position C4.

- Parent Name: Phenol
- Substituents:

- A bromo group at position 4.
- An aminomethyl group (-CH₂NH₂) at position 2.

The resulting IUPAC name is therefore **2-(aminomethyl)-4-bromophenol**.

Physicochemical Properties

While extensive experimental data for **2-(aminomethyl)-4-bromophenol** is not widely available, its key physicochemical properties can be computed or inferred from data on closely related compounds. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

Property	Value	Source
Molecular Formula	C ₇ H ₈ BrNO	PubChem[1]
Molecular Weight	202.05 g/mol	PubChem[1]
IUPAC Name	2-(aminomethyl)-4-bromophenol	PubChem[1]
CAS Number	58349-96-5	PubChem[1]
Synonyms	5-Bromo-2-hydroxybenzylamine	PubChem[1]
Physical Form	Inferred to be a solid at STP	General Knowledge
Melting Point	130-135 °C (for 2-Amino-4-bromophenol)	Sigma-Aldrich

Synthesis of 2-(Aminomethyl)-4-bromophenol

A plausible synthetic route for **2-(aminomethyl)-4-bromophenol** can be adapted from established organic chemistry methodologies, such as the synthesis of related aminophenols and benzylamines[6][7]. A common approach involves the reduction of a corresponding nitrile or oxime, or the amination of a benzyl halide. A proposed two-step synthesis starting from 4-bromo-2-hydroxybenzonitrile is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-bromo-2-hydroxybenzaldehyde

This intermediate can be synthesized from 4-bromophenol via ortho-formylation (e.g., through the Duff reaction or Reimer-Tiemann reaction).

Step 2: Reductive Amination of 4-bromo-2-hydroxybenzaldehyde

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-2-hydroxybenzaldehyde (1 equivalent) in an appropriate solvent such as methanol.
- **Amine Source:** Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (e.g., 7N solution), in excess (approximately 10-20 equivalents).
- **Reducing Agent:** To this solution, add a reducing agent like sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) portion-wise (approximately 1.5-2 equivalents). Alternatively, catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere can be employed[7][8].
- **Reaction Conditions:** Stir the reaction mixture at room temperature for 12-24 hours.
- **Monitoring:** Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
- **Work-up:**
 - Quench the reaction by carefully adding dilute hydrochloric acid.
 - Wash the aqueous layer with an organic solvent like ethyl acetate to remove any unreacted starting material.
 - Basify the aqueous layer with a base (e.g., NaOH or NaHCO_3) to a pH of 8-9.
 - Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
 - Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **2-(aminomethyl)-4-bromophenol**.

Synthesis Workflow Diagram

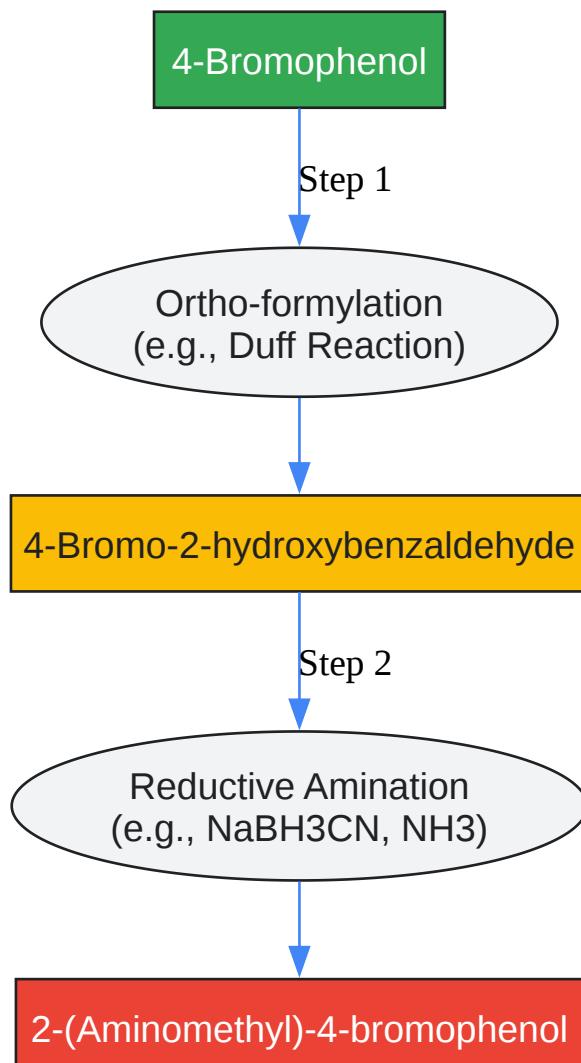


Figure 1: Proposed Synthesis Workflow

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Caption: Proposed two-step synthesis of **2-(Aminomethyl)-4-bromophenol**.

Potential Applications and Biological Activity

While specific research on the biological activities of **2-(aminomethyl)-4-bromophenol** is limited, the broader class of bromophenols, particularly those isolated from marine algae,

exhibits a wide range of significant biological effects[9]. These activities suggest that **2-(aminomethyl)-4-bromophenol** could be a valuable scaffold for drug discovery.

Potential Biological Activities:

- Antioxidant Activity: Many bromophenols are potent antioxidants, capable of scavenging free radicals[9][10][11]. The phenolic hydroxyl group is crucial for this activity. The antioxidant potential of bromophenol derivatives is often evaluated for their ability to protect cells from oxidative damage[10].
- Anticancer Activity: Certain bromophenols have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cell lines[10]. The substitution pattern on the aromatic ring can significantly influence this activity.
- Antimicrobial Activity: The combination of a lipophilic aromatic ring and polar functional groups in bromophenols can allow them to disrupt bacterial cell membranes, leading to antimicrobial effects[6][12].
- Enzyme Inhibition: Some bromophenol derivatives have shown inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B), which is a target for anti-diabetic drugs[9].

The presence of the aminomethyl group provides a site for further chemical modification, allowing for the creation of a library of derivatives to explore structure-activity relationships (SAR) for these potential applications.

Logical Pathway for Potential Antimicrobial Action

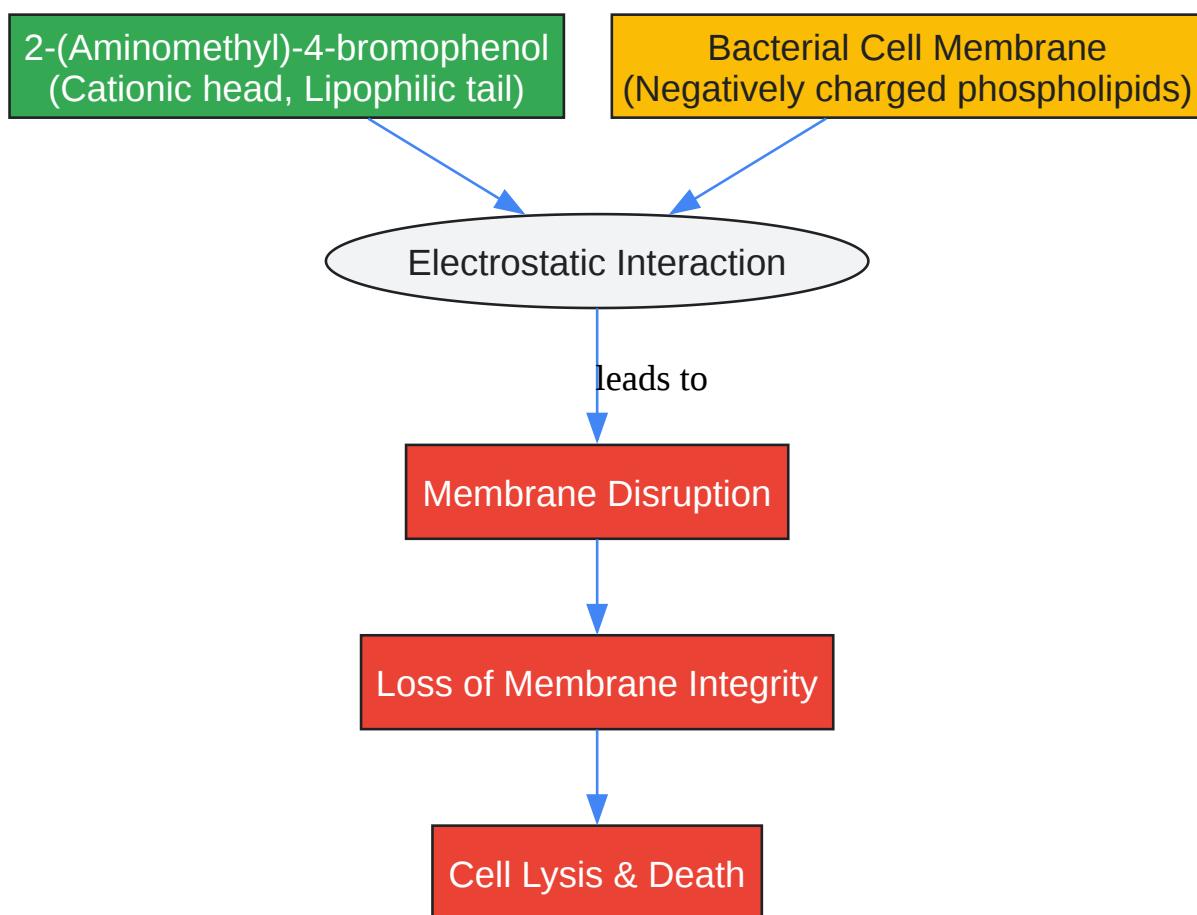


Figure 2: Potential Antimicrobial Mechanism

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